

# An In-Depth Technical Guide to the Physicochemical Properties of Dotriacolide

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## Compound of Interest

Compound Name: *Dotriacolide*

Cat. No.: *B15566017*

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## Introduction

**Dotriacolide** (CAS No. 80994-06-5) is a known  $\beta$ -lactamase inhibitor.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physicochemical properties and biological activity based on currently available data. The information is presented to support research, scientific, and drug development endeavors related to this compound.

## Physicochemical Properties

A summary of the known and calculated physicochemical properties of **Dotriacolide** is presented in Table 1. Experimental data for properties such as melting point, boiling point, and specific solubility values are not readily available in the public domain. The provided data is largely based on computational models.

Table 1: Physicochemical Properties of **Dotriacolide**

Property	Value	Source
Molecular Formula	C <sub>40</sub> H <sub>76</sub> O <sub>18</sub> S <sub>4</sub>	ChemScene
Molecular Weight	973.28 g/mol	ChemScene
CAS Number	80994-06-5	MedChemExpress
Calculated AlogP	9.33	COCONUT
Topological Polar Surface Area (TPSA)	280.70 Å <sup>2</sup>	COCONUT
Hydrogen Bond Acceptor Count	14	COCONUT
Hydrogen Bond Donor Count	4	COCONUT
Rotatable Bond Count	16	COCONUT

## Biological Activity

**Dotriacolide** exhibits significant inhibitory activity against key  $\beta$ -lactamase enzymes. This activity is crucial for overcoming bacterial resistance to  $\beta$ -lactam antibiotics. The known inhibitory concentrations (ID50) are summarized in Table 2.

Table 2: Biological Activity of **Dotriacolide**

Target Enzyme	ID50	Source
Penicillinase	0.61 $\mu$ g/mL	MedChemExpress
Cephalosporinase	0.15 $\mu$ g/mL	MedChemExpress

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties and specific biological activities of **Dotriacolide** are not publicly available. However, a general methodology for assessing  $\beta$ -lactamase inhibition, which was likely employed to determine the ID50 values for **Dotriacolide**, is described below.

## General Protocol for Determination of $\beta$ -Lactamase Inhibition (ID50)

This protocol is a generalized procedure based on common methods for screening  $\beta$ -lactamase inhibitors.

Objective: To determine the concentration of **Dotriacolide** required to inhibit 50% of the activity of penicillinase and cephalosporinase.

Materials:

- Purified  $\beta$ -lactamase (penicillinase or cephalosporinase)
- Nitrocefin (a chromogenic  $\beta$ -lactam substrate)
- **Dotriacolide** of known concentration
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

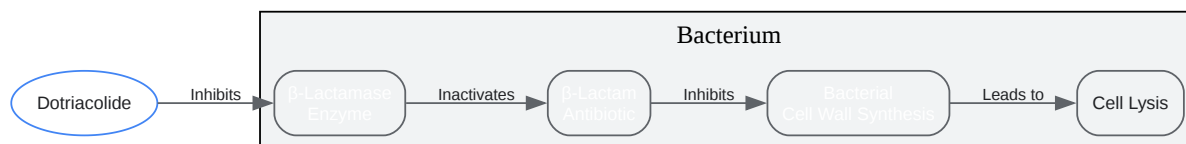
- Preparation of Reagents:
  - Prepare a stock solution of **Dotriacolide** in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
  - Prepare a working solution of the  $\beta$ -lactamase enzyme in the assay buffer.
  - Prepare a working solution of Nitrocefin in the assay buffer.
- Assay Setup:
  - In a 96-well microplate, add a fixed volume of the  $\beta$ -lactamase enzyme solution to each well.

- Add varying concentrations of the **Dotriacolide** solution to the wells. Include a control well with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
- Enzymatic Reaction:
  - Initiate the enzymatic reaction by adding a fixed volume of the Nitrocefin solution to each well.
- Measurement:
  - Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of Nitrocefin by  $\beta$ -lactamase results in a color change that can be quantified.
- Data Analysis:
  - Calculate the initial reaction rates for each inhibitor concentration.
  - Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  - Determine the ID50 value by fitting the data to a suitable dose-response curve.

## Mechanism of Action and Signaling Pathways

Specific signaling pathways directly modulated by **Dotriacolide** have not been described in the available literature. However, its mechanism of action is understood in the context of its function as a  $\beta$ -lactamase inhibitor.  $\beta$ -lactamase enzymes are produced by bacteria and are a primary mechanism of resistance to  $\beta$ -lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the  $\beta$ -lactam ring, inactivating the antibiotic. **Dotriacolide**, as an inhibitor, binds to the  $\beta$ -lactamase enzyme, preventing it from destroying the antibiotic. This allows the  $\beta$ -lactam antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

The general workflow for  $\beta$ -lactamase inhibition is depicted below:



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### General mechanism of $\beta$ -lactamase inhibition by **Dotriacolide**.

Disclaimer: This document is intended for informational purposes for a technical audience. The absence of certain data points indicates that they are not available in the public domain at the time of writing. Researchers are encouraged to perform their own experimental validations.

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## References

- 1. targetmol.com [targetmol.com]
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